molecular formula C12H9N3OS B11867684 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol CAS No. 679390-92-2

5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol

Cat. No.: B11867684
CAS No.: 679390-92-2
M. Wt: 243.29 g/mol
InChI Key: OOZIECFKCMGKKD-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)quinolin-8-ol typically involves the reaction of 2-aminothiazole with 8-hydroxyquinoline under specific conditions. One common method includes the use of a condensation reaction where the amino group of 2-aminothiazole reacts with the hydroxyl group of 8-hydroxyquinoline in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes substitutions at position 5:

Example reaction :

5-(2-Amino-thiazol-4-yl)quinolin-8-ol+R-X5-(2-(R-amino)-thiazol-4-yl)quinolin-8-ol+HX\text{5-(2-Amino-thiazol-4-yl)quinolin-8-ol} + \text{R-X} \rightarrow \text{5-(2-(R-amino)-thiazol-4-yl)quinolin-8-ol} + \text{HX}

Documented substituents (R) :

  • Alkyl groups (methyl, ethyl)

  • Aryl groups (phenyl, 4-chlorophenyl)

  • Sulfonamide derivatives

Reactivity is enhanced by electron-donating effects of the amino group.

Schiff Base Formation

The primary amine (-NH₂) on the thiazole reacts with carbonyl compounds:

General pathway :

NH2-thiazole+RCHON=CHR-thiazole+H2O\text{NH}_2\text{-thiazole} + \text{RCHO} \rightarrow \text{N=CHR-thiazole} + \text{H}_2\text{O}

Reported applications :

  • Generated imine derivatives show enhanced antimicrobial activity (MIC: 1 × 10⁻⁴–1 × 10⁻⁵ M against Staphylococcus aureus)

  • Used to create metal-chelating agents for catalytic applications

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitutions at positions 5 and 7:

Reaction TypeReagents/ConditionsProducts FormedSource
BrominationNBS in CHCl₃5-Bromo-quinolin-8-ol
SulfonationSO₃H derivatives in dry THF5-Sulfonamide-quinolin-8-ol
Mannich reactionParaformaldehyde + secondary aminesAminomethyl derivatives

Positional selectivity is governed by the electron-withdrawing effect of the hydroxyl group .

Metal Complexation

The 8-hydroxyquinoline moiety acts as a bidentate ligand:

Common metal ions coordinated :

  • Cu²⁺, Zn²⁺, Fe³⁺

  • Stability constants (log K): 8.2–12.1 (depending on pH)

Applications :

  • Catalytic oxidation of organic substrates

  • Bioactive complexes with antitumor properties (IC₅₀: 4–16 µg/mL in hybrid systems)

Oxidation and Reduction

  • Oxidation : The hydroxyl group forms quinone-like structures under strong oxidants (e.g., KMnO₄)

  • Reduction : Nitro intermediates (from nitration reactions) convert to amino derivatives using Na₂S₂O₄

Scientific Research Applications

Antimicrobial Applications

The compound exhibits significant antimicrobial properties, which have been evaluated against various bacterial and fungal strains. Studies indicate that derivatives of 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol show promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismInhibition (%)MIC (μg/mL)
Compound AStaphylococcus aureus81%20
Compound BEscherichia coli58%24
Compound CCandida albicans66%32

These findings demonstrate that modifications on the thiazole ring can enhance the compound's antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (μg/mL)Mechanism of Action
MCF-7 (Breast)0.28Induction of apoptosis via caspase activation
A549 (Lung)0.52Inhibition of tubulin polymerization
SMMC-7721 (Liver)0.40Cell cycle arrest at G2/M phase

The anticancer mechanism involves interactions with cellular components such as tubulin and apoptotic pathways, indicating that the compound could serve as a lead for developing novel anticancer therapies .

Neuropharmacological Applications

Emerging studies suggest that derivatives of the compound may also exhibit neuroprotective effects. For instance, some derivatives have been evaluated for their inhibitory activity against monoamine oxidase enzymes, which are crucial in regulating neurotransmitter levels.

Table 3: Monoamine Oxidase Inhibition by Derivatives

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
Compound D65%70%
Compound E58%62%

These findings highlight the potential of using this compound derivatives in treating neurodegenerative disorders by modulating neurotransmitter degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of synthesized derivatives demonstrated that compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The results indicated a clear structure–activity relationship where specific substituents significantly influenced antibacterial potency.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents. The mechanism was further elucidated through docking studies that indicated strong binding affinity to tubulin proteins.

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminothiazol-4-yl)quinolin-8-ol is unique due to its combined structural features of quinoline and thiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound consists of a quinoline moiety substituted with a thiazole ring containing an amino group. The structural formula can be represented as follows:

C12H8N4S Molecular Weight 244 29 g mol \text{C}_{12}\text{H}_{8}\text{N}_{4}\text{S}\quad \text{ Molecular Weight 244 29 g mol }

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives possess broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives with the thiazole core have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus20–28
Escherichia coli24–40
Candida albicans32–42

These results indicate that compounds incorporating the thiazole structure can enhance antibacterial activity through structural modifications.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The compound has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549).

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)0.28Antiproliferative
A549 (Lung Cancer)0.52Antiproliferative

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation. Molecular docking studies have suggested strong binding interactions between the compound and tubulin, indicating its potential as a lead compound for anticancer drug development .

3. Neuroprotective Effects

Recent studies highlight the neuroprotective properties of thiazole derivatives in models of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in cognitive decline associated with Alzheimer's disease.

In vitro assays have reported IC50 values around 2.7 µM for AChE inhibition, suggesting that modifications to the thiazole structure can enhance its neuroprotective capabilities .

Case Studies

Several case studies illustrate the biological activity of thiazole-containing compounds:

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing sub-micromolar MIC values and potential for further development as anti-tubercular agents .
  • Anticancer Activity : A study evaluated a range of thiazole derivatives for their antiproliferative effects on various cancer cell lines, demonstrating that structural modifications significantly impacted their potency .
  • Neuroprotective Evaluation : Compounds were tested in models simulating Alzheimer's disease, revealing significant inhibition of AChE activity and highlighting their potential therapeutic applications in neurodegenerative disorders .

Properties

CAS No.

679390-92-2

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)quinolin-8-ol

InChI

InChI=1S/C12H9N3OS/c13-12-15-9(6-17-12)7-3-4-10(16)11-8(7)2-1-5-14-11/h1-6,16H,(H2,13,15)

InChI Key

OOZIECFKCMGKKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C3=CSC(=N3)N

Origin of Product

United States

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